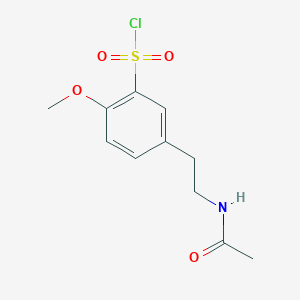

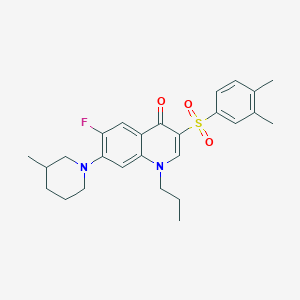

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride, also known as MESNA, is a synthetic compound that has been extensively studied for its applications in scientific research. MESNA is a sulfhydryl compound that has been used as a protective agent against the harmful effects of chemotherapy drugs such as cyclophosphamide and ifosfamide.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

5-(2-Acetamidoethyl)-2-methoxybenzene-1-sulfonyl chloride derivatives have been explored for their potential in enzyme inhibition, particularly targeting enzymes relevant to Alzheimer's disease and other neurodegenerative conditions. For instance, a study synthesized a series of sulfonamides derived from 4-methoxyphenethylamine, demonstrating inhibitory effects on acetylcholinesterase, a key enzyme implicated in Alzheimer's disease. These derivatives showed promising acetylcholinesterase inhibitory activity, comparable to standard inhibitors, suggesting their potential as therapeutic agents for neurodegenerative diseases (Abbasi et al., 2018).

Synthesis of Pharmacological Fragments

The compound also serves as a precursor in the synthesis of pharmacologically active fragments. For example, 5-(Ethylsulfonyl)-2-methoxyaniline, a structurally related compound, is a crucial pharmacophoric fragment in various potent VEGFR2 inhibitors, which are essential in antiangiogenic therapy for treating cancers. The synthesis process for such fragments involves starting from commercially available sulfonyl chlorides, highlighting the role of these compounds in developing new therapeutic agents (Murár et al., 2013).

Modification of Membranes for Research

Another application is in the modification of biological membranes to study their properties. For example, amino-reactive reagents, including compounds structurally related to this compound, have been used to alter the permeability of red blood cells. This research provides insights into the ion permeability barriers within cell membranes, contributing to our understanding of cellular physiology and pathology (Knauf & Rothstein, 1971).

Development of Sensors

Additionally, derivatives of this compound have been investigated for their potential in sensor development. For instance, bis-sulfonamides synthesized from related sulfonyl chlorides have been studied for applications as heavy metal sensors, particularly for detecting Co2+ ions. These studies illustrate the versatility of these compounds in developing environmental and analytical sensors (Sheikh et al., 2016).

Eigenschaften

IUPAC Name |

5-(2-acetamidoethyl)-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFACJDQHEJAQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2869813.png)

![Benzyl (4aS,7aS)-6-chlorosulfonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2869815.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide](/img/structure/B2869816.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2869818.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2869819.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((2,6-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2869821.png)

![2-phenyl-N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2869825.png)

![(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B2869833.png)